3-Oxopomolic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxopomolic acid methyl ester can be synthesized through esterification reactions. Esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include Fischer esterification, where the carboxylic acid and alcohol are heated with a strong acid like sulfuric acid . Another method involves the use of acid anhydrides or acid chlorides with alcohols in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopomolic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, strong acids (e.g., HCl, H2SO4), strong bases (e.g., NaOH, KOH).
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, alcohols.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Amides, other esters.
Scientific Research Applications
3-Oxopomolic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxopomolic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It significantly inhibits cholesterol ester accumulation by targeting acyl coenzyme A:cholesterol acyltransferase (ACAT).
Pathways Involved: The compound’s effects on cholesterol metabolism and its anti-inflammatory properties are mediated through its interaction with ACAT and other related enzymes.
Comparison with Similar Compounds
3-Oxopomolic acid methyl ester can be compared with other similar triterpenoid compounds:
3-Oxopomolic acid: This compound is closely related and shares similar biological activities, including inhibition of cholesterol ester accumulation.
Pomonic acid: Another triterpenoid with similar properties and applications.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, 3-Oxopomolic acid .
Properties
Molecular Formula |
C31H48O4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
GPXGNEOCDRUGFF-PHYBDTGBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC |
Origin of Product |
United States |
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